2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
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Overview
Description
2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a complex organic compound that features a trifluoromethyl group, a methylthio group, and a tetrahydroquinazolin-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield a more saturated derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The methylthio group can participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-7-(trifluoromethyl)quinazoline
- 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline
- 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
Uniqueness
2-(Methylthio)-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the presence of both the trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C10H11F3N2OS |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-methylsulfanyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol |
InChI |
InChI=1S/C10H11F3N2OS/c1-17-9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5,8,16H,2-3H2,1H3 |
InChI Key |
YUPPQLAPSKQLTG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(CC(CC2=N1)C(F)(F)F)O |
Origin of Product |
United States |
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